molecular formula C11H11F2NO B13621333 6-(3,5-Difluorophenyl)piperidin-2-one

6-(3,5-Difluorophenyl)piperidin-2-one

Cat. No.: B13621333
M. Wt: 211.21 g/mol
InChI Key: SPWXPBDVDRVWAB-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at the 6-position with a 3,5-difluorophenyl group. The molecule’s structure combines the six-membered lactam ring of piperidin-2-one with two fluorine atoms at the meta positions of the aromatic phenyl group.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

6-(3,5-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15)

InChI Key

SPWXPBDVDRVWAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)piperidin-2-one typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method includes the cyclization of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 6-(3,5-Difluorophenyl)piperidin-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

6-(3,5-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 6-(3,5-difluorophenyl)piperidin-2-one and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features Suppliers/Commercial Availability
6-(3,5-Difluorophenyl)piperidin-2-one Piperidin-2-one 3,5-difluorophenyl at position 6 Lactam ring; electron-withdrawing F atoms 1 supplier
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol Pyrimidin-4-ol 3,5-difluorophenyl; methyl group at position 2 Aromatic N-heterocycle; hydroxyl group 3 suppliers
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Piperidine-pyrimidine hybrid 2,4-difluorophenyl; hydroxyimino methyl; ethyl linker Extended heterocyclic system; multiple substituents Not specified
3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenyl-piperidin-4-one Piperidin-4-one Thiadiazole-sulfanyl acetyl; 3,5-dimethyl; diphenyl Bulky substituents; sulfur-containing groups Synthesized for crystallography studies

Physicochemical and Electronic Properties

  • In contrast, the pyrimidin-4-ol derivative (6-(3,5-difluorophenyl)-2-methylpyrimidin-4-ol) introduces a hydroxyl group, increasing hydrogen-bonding capability .
  • Ring Strain and Conformation : The piperidin-2-one lactam ring imposes slight ring strain due to the amide bond, whereas pyrimidin-4-ol derivatives (e.g., pyrimidin-4-ol core) exhibit planar aromaticity, altering solubility and reactivity .

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